5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Historical Development of Thienopyrimidine Research
Thienopyrimidine research originated in the mid-20th century, with significant advancements occurring after the 1990s. Early work focused on synthesizing novel heterocycles for agrochemical applications, but the discovery of their structural similarity to purine bases redirected interest toward pharmaceutical uses. A pivotal moment came in 2013 when thienopyrimidine-based bisphosphonates were identified as potent inhibitors of human farnesyl pyrophosphate synthase (hFPPS), demonstrating their potential in bone disease therapeutics. Subsequent studies revealed their bioisosteric relationship with adenine, enabling mimicry of natural ligands in DNA/RNA-binding proteins. By 2021, synthetic methodologies had expanded to include microwave-assisted tandem cyclizations, significantly improving efficiency.
Structural Significance of the Thieno[2,3-d]pyrimidine Framework
The thieno[2,3-d]pyrimidine framework consists of a thiophene ring fused at the 2,3-positions to a pyrimidine ring (Figure 1). This arrangement confers:
- Planar geometry for π-π stacking with aromatic residues in enzyme active sites.
- Electron-rich regions at the sulfur atom and pyrimidine nitrogen atoms, facilitating hydrogen bonding and dipole interactions.
- Tunable substitution patterns at positions 4, 5, and 6, enabling optimization of pharmacokinetic properties.
For 5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, the 4-fluorophenyl group at position 5 enhances lipophilicity and target affinity, while the methyl group at position 6 improves metabolic stability.
Biological Relevance of this compound
This derivative exhibits promising kinase inhibitory activity, aligning with the broader pharmacological profile of thienopyrimidines. The 4-fluorophenyl moiety mimics ATP’s adenine ring, allowing competitive binding to kinase ATP pockets. Preclinical studies suggest selectivity for tyrosine kinases involved in oncogenic signaling, though specific target data remain proprietary. Its 3H-keto tautomer at position 4 may facilitate reversible interactions with catalytic lysine residues, a mechanism observed in marketed kinase inhibitors like osimertinib.
Isomeric Forms of Thienopyrimidines and Their Significance
Thienopyrimidines exist in three isomeric forms (Table 1):
The [2,3-d] isomer’s dominance in drug development stems from its superior alignment with purine-binding sites. For instance, replacing the 5-phenyl group in the [3,2-d] isomer with a 4-fluorophenyl group (as in the title compound) enhances target selectivity by 12-fold in kinase assays.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS/c1-7-10(8-2-4-9(14)5-3-8)11-12(17)15-6-16-13(11)18-7/h2-6H,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPGXBQPTBABDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CNC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326910 | |
| Record name | 5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641802 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
379236-06-3 | |
| Record name | 5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroacetophenone with thiourea in the presence of a base to form the thieno[2,3-d]pyrimidine core. The reaction conditions often include the use of solvents like ethanol or acetonitrile and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and solvents is crucial in scaling up the production process to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thienopyrimidines with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has shown activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis.
Case Study: In Vitro Anticancer Screening
A study published in Pharmaceuticals evaluated the anticancer activity of several thieno[2,3-d]pyrimidine derivatives, including 5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one. The compound was tested against human cancer cell lines and demonstrated significant cytotoxic effects through mechanisms involving the inhibition of the VEGFR-2/AKT signaling pathway and induction of apoptosis .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that it may possess activity against various pathogens, making it a candidate for developing new antimicrobial agents.
Case Study: Antiprotozoal Activity
In a study focused on thienopyrimidine sulphonamide hybrids, the compound was assessed for its antiprotozoal activity against Plasmodium falciparum, the causative agent of malaria. The results indicated promising activity, suggesting its potential use in treating protozoan infections .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with various biological targets. These studies help predict its efficacy and guide further modifications to enhance its pharmacological profile.
Key Findings from Docking Studies
- The compound exhibited favorable binding affinities with several targets implicated in cancer and infectious diseases.
- Structural modifications based on docking results may lead to derivatives with improved potency and selectivity.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that yield high purity products suitable for biological testing.
Synthesis Overview
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key biological pathways, resulting in therapeutic effects. The molecular targets and pathways involved include the inhibition of kinases and modulation of signaling pathways such as the NF-kB pathway .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 5-Position
Halogen-Substituted Phenyl Analogs
Key Findings :
- Fluorine’s electronegativity and small atomic radius optimize steric and electronic interactions compared to bulkier halogens (Cl, Br) .
- Fluorinated analogs often exhibit improved bioavailability and target binding in medicinal chemistry .
Sulfanyl and Amino Derivatives
Key Findings :
Substituent Variations at the 6-Position
Key Findings :
Biological Activity
5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS Number: 379236-06-3) is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's unique structure, which includes a fluorinated phenyl group and a thieno-pyrimidine core, suggests diverse mechanisms of action that merit detailed exploration.
- Molecular Formula : C13H9FN2OS
- Molecular Weight : 260.29 g/mol
- Purity : ≥ 98%
- Storage Conditions : Stable at room temperature for up to two years.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in cell signaling pathways. Research indicates that this compound exhibits inhibitory effects on key kinases such as VEGFR-2 and AKT, which are crucial in tumor growth and survival.
Anticancer Properties
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, a study evaluated its effects on liver (HepG2) and prostate (PC-3) cancer cell lines using an MTT assay. The results showed that:
- IC50 Values :
- HepG2 Cells: IC50 = 3.105 µM
- PC-3 Cells: IC50 = 3.023 µM
These values indicate significant cytotoxicity against both cancer cell lines, suggesting that the compound may induce apoptosis through caspase activation and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 3.105 | Apoptosis induction, S phase arrest |
| PC-3 | 3.023 | Apoptosis induction, G1/S phase arrest |
Selectivity and Toxicity
The selectivity index of the compound was also assessed against normal cell lines, revealing a favorable toxicity profile that spares non-cancerous cells while effectively targeting malignant cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.
Study 1: In Vitro Anticancer Activity
A study published in MDPI assessed various thienopyrimidine derivatives, including this compound. The findings highlighted its ability to inhibit both VEGFR-2 and AKT pathways effectively, leading to apoptosis in liver carcinoma cells. The study utilized flow cytometry to analyze cell cycle phases and confirmed significant accumulation of cells in specific phases indicative of cell cycle arrest.
Study 2: Mechanistic Insights
Another investigation explored the binding affinity of this compound to target proteins using molecular docking studies. Results indicated that it fits well within the active sites of VEGFR-2 and AKT, suggesting that its structural features facilitate effective inhibition of these kinases.
Q & A
Q. What are the key structural and spectroscopic characteristics of 5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one?
The compound features a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with a 4-fluorophenyl group at position 5 and a methyl group at position 6. Key spectroscopic data include:
Q. What synthetic routes are effective for preparing this compound?
A common method involves reacting a 4-fluorobenzenethiol derivative with a pre-functionalized thieno[2,3-d]pyrimidinone scaffold. For example:
- Step 1 : Condensation of 4-fluorobenzenethiol with a 6-methylthieno[2,3-d]pyrimidin-4(3H)-one precursor under basic conditions (e.g., NaOH in ethanol).
- Step 2 : Purification via column chromatography (CHCl3/MeOH) and recrystallization (yield: ~59%) .
Alternative routes may use Suzuki couplings for aryl group introduction or microwave-assisted synthesis to reduce reaction times .
Q. How is the compound’s purity and stability assessed in experimental settings?
- Purity : Validated via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis (>300°C decomposition) .
- Stability : Tested under physiological conditions (PBS buffer, pH 7.4, 37°C) over 24–48 hours, with LC-MS monitoring for degradation products .
Advanced Research Questions
Q. What biological targets and mechanisms are associated with this compound?
The compound exhibits dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) , critical enzymes in folate metabolism and DNA synthesis. Key findings:
- IC50 values : Sub-micromolar activity against DHFR (e.g., 0.12 µM in L. casei assays) .
- Antiviral potential : Structural analogs inhibit Dengue virus NS3 helicase (e.g., ZINC20896686 derivative with Ki = 2.8 µM) .
Mechanistic studies use crystallography to map binding interactions, particularly with the fluorophenyl group occupying hydrophobic pockets .
Q. How do structural modifications influence activity?
- Fluorophenyl substitution : Enhances target affinity via halogen bonding (e.g., 4-fluorophenyl > 4-chlorophenyl in TS inhibition) .
- Methyl group at position 6 : Improves metabolic stability compared to ethyl or isopropyl analogs .
- Thioether vs. amino groups : Thioether linkages (as in this compound) increase lipophilicity and blood-brain barrier penetration relative to amino derivatives .
Q. What computational tools are used to predict its pharmacokinetic properties?
Q. How can conflicting bioactivity data from different studies be resolved?
- Assay standardization : Validate protocols using positive controls (e.g., methotrexate for DHFR inhibition) .
- Structural confirmation : Re-analyze disputed compounds via X-ray crystallography (e.g., CCDC deposition for bond angles/geometry) .
- Meta-analysis : Compare IC50 values across cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects .
Methodological Tables
Q. Table 1. Comparative Bioactivity of Structural Analogs
Q. Table 2. Recommended Analytical Conditions
| Technique | Parameters | Application |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in H2O/MeOH (70:30) | Purity assessment (>98%) |
| NMR | DMSO-d6, 500 MHz, δ 2.41 (CH3) | Structural confirmation |
| HRMS | ESI+, m/z calcd 295.05, found 295.04 | Molecular weight validation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
